6-amino-3,4-dihydroquinazolin-4-one dihydrochloride

Solubility enhancement Salt selection Formulation compatibility

6-Amino-3,4-dihydroquinazolin-4-one dihydrochloride (CAS 2172065-77-7) is the dihydrochloride salt of a 6‑amino‑substituted 3,4‑dihydroquinazolin‑4‑one. The free base (CAS 17329‑31‑6) is a heterocyclic scaffold containing a fused pyrimidinone ring with an electron‑donating 6‑amino group.

Molecular Formula C8H9Cl2N3O
Molecular Weight 234.08
CAS No. 2172065-77-7
Cat. No. B2858350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3,4-dihydroquinazolin-4-one dihydrochloride
CAS2172065-77-7
Molecular FormulaC8H9Cl2N3O
Molecular Weight234.08
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NC=N2.Cl.Cl
InChIInChI=1S/C8H7N3O.2ClH/c9-5-1-2-7-6(3-5)8(12)11-4-10-7;;/h1-4H,9H2,(H,10,11,12);2*1H
InChIKeyVWQOHRYBPMWJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-3,4-dihydroquinazolin-4-one Dihydrochloride (CAS 2172065-77-7): Procurement-Grade Quinazolinone Building Block with Defined Salt-Form Advantages


6-Amino-3,4-dihydroquinazolin-4-one dihydrochloride (CAS 2172065-77-7) is the dihydrochloride salt of a 6‑amino‑substituted 3,4‑dihydroquinazolin‑4‑one. The free base (CAS 17329‑31‑6) is a heterocyclic scaffold containing a fused pyrimidinone ring with an electron‑donating 6‑amino group. This substitution pattern distinguishes it from 6‑nitro, 6‑halo, and unsubstituted quinazolinone analogs that lack the hydrogen‑bonding and nucleophilic reactivity conferred by the primary amine [1]. In its dihydrochloride form, the compound offers markedly enhanced aqueous solubility relative to the neutral free base, which is a critical parameter for solution‑phase chemistry and biological assay compatibility [2]. The scaffold is a recognized pharmacophore in kinase inhibitor and angiotensin receptor antagonist programs, making the compound a strategic procurement choice for laboratories synthesizing target‑focused libraries or validated clinical intermediates [1].

Why 6-Amino-3,4-dihydroquinazolin-4-one Dihydrochloride Cannot Be Replaced by In‑Class Quinazolinone Analogs Without Quantitative Consequence


Substituting 6‑amino‑3,4‑dihydroquinazolin‑4‑one dihydrochloride with a generic quinazolin‑4‑one analog introduces three measurable risks: (i) loss of the 6‑amino hydrogen‑bond donor/acceptor, which crystal structures show is essential for forming the N—H⋯N and C—H⋯O networks that template molecular recognition in biological targets [1]; (ii) reduction in aqueous solubility when the dihydrochloride salt is replaced by a neutral free base or a different counter‑ion, directly affecting solution‑phase reaction yields and bioassay reproducibility [2]; and (iii) forfeiture of the validated synthetic trajectory into AT₂‑selective angiotensin antagonists and EGFR‑family kinase inhibitors, where the 6‑amino group is indispensable for structure‑activity relationships documented in patent literature [3]. These differences are not cosmetic; they translate into divergent IC₅₀ values, crystallization behavior, and downstream derivatization efficiency.

Quantitative Differentiation Evidence: 6-Amino-3,4-dihydroquinazolin-4-one Dihydrochloride vs. Closest Analogs in Head‑to‑Head and Cross‑Study Comparisons


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. the Neutral Free Base

The dihydrochloride salt (CAS 2172065‑77‑7) provides superior aqueous solubility compared to the neutral free base (CAS 17329‑31‑6). The free base is insufficiently soluble for many aqueous biological assays, while the dihydrochloride salt is described as having ‘enhanced solubility and stability, making it suitable for experimental applications’ [1]. Although an exact mg/mL value for the free base is not publicly listed, the free base form requires DMSO for dissolution (>30 mg/mL in DMSO), whereas the dihydrochloride salt is designed for aqueous compatibility, removing the need for organic co‑solvents that can confound cell‑based and enzymatic assays . This salt‑form advantage is a class‑level inference supported by the general principle that hydrochloride salts of weakly basic heterocycles increase aqueous solubility by 1–3 orders of magnitude relative to the neutral parent.

Solubility enhancement Salt selection Formulation compatibility

Crystallographic Hydrogen‑Bonding Network: 6‑Amino vs. 6‑Nitro Substituent Determines Solid‑State Packing

Single‑crystal X‑ray analysis of 6‑aminoquinazolin‑4(3H)‑one (the free base of the target compound) and its 6‑nitro analog reveals fundamentally different hydrogen‑bonding architectures. The 6‑amino compound forms N—H⋯N and C—H⋯O interactions linking dimers into a three‑dimensional network, whereas the 6‑nitro analog (CAS 6943‑17‑5) is limited to weak C—H⋯N and C—H⋯O hydrogen bonds that produce only a layered two‑dimensional structure [1]. The additional hydrogen‑bond donor capacity of the 6‑amino group (2 H‑bond donors calculated for the free base vs. 0 for the 6‑nitro analog) directly impacts melting point (303 °C for 6‑amino vs. 286‑287 °C for 6‑nitro) and is predictive of stronger, more directional intermolecular interactions that can be exploited in co‑crystallization and target‑engagement studies [1].

Crystal engineering Solid‑state properties Structure‑activity relationships

PARP‑1 Inhibitory Activity: 6‑Amino‑Substitution Enables Sub‑Micromolar Potency vs. High‑Micromolar Parent Scaffold

The unsubstituted quinazolin‑4(3H)‑one scaffold is a weak PARP‑1 inhibitor with an IC₅₀ of 5.75 µM [1]. Introduction of an amino group at the 6‑position (as in the free base of the target compound) is a validated strategy to enhance potency. The closely related 8‑amino‑2‑methylquinazolin‑4(3H)‑one achieves an IC₅₀ of 0.4 µM, while the 8‑amino analog alone yields IC₅₀ = 0.76 µM [1]. Although direct IC₅₀ data for the 6‑amino regioisomer are not reported in the same study, the SAR trends demonstrate that amino substitution on the quinazolinone core can improve PARP‑1 inhibitory potency by >10‑fold compared to the parent scaffold. The 6‑amino compound occupies the same structural class and is expected to exhibit similar sub‑micromolar potency based on this SAR trajectory.

PARP‑1 inhibition DNA repair Anticancer target

AT₂ Receptor Antagonist Selectivity: 6‑Amino Scaffold Enables Sub‑10 nM Potency vs. Other Heterocyclic Cores

Patent US 5,385,894 and US 5,409,926 establish that disubstituted 6‑aminoquinazolinones achieve intrinsic AT₂ receptor antagonist activity with IC₅₀ < 10 nM [1][2]. The 6‑amino group is essential for this activity; replacement with other substituents or use of non‑quinazolinone cores results in significantly weaker binding. The lead compound L‑161,638, a 6‑aminoquinazolinone derivative, demonstrates an AT₁/AT₂ selectivity ratio of 3300 and oral bioavailability of 53% with a half‑life of 3 h in rats [3]. In contrast, the unsubstituted quinazolin‑4(3H)‑one scaffold and 6‑nitro analogs lack any reported AT₂ antagonist activity, underscoring that the 6‑amino group is a non‑negotiable pharmacophoric element for this target.

Angiotensin AT₂ receptor Cardiovascular research Selective antagonist

Synthetic Utility in Irreversible EGFR/HER2 Inhibitor Synthesis: 6‑Amino‑7‑hydroxy Derivative as Validated Afatinib Intermediate

Patent WO2014183560A1 explicitly discloses 6‑amino‑7‑hydroxy‑3,4‑dihydroquinazolin‑4‑one (I) as the critical intermediate for synthesizing afatinib, an FDA‑approved irreversible EGFR/HER2 inhibitor [1]. The 6‑amino‑3,4‑dihydroquinazolin‑4‑one scaffold is the direct synthetic precursor to this intermediate via a regioselective hydroxylation at C‑7. In contrast, the 6‑nitro analog requires additional reduction steps (nitro → amino) that introduce transition metal contaminants and reduce overall yield. The dihydrochloride salt form of the 6‑amino scaffold further streamlines the synthesis by providing the amino group already in the correct oxidation state and protonation status for subsequent coupling reactions with (S)‑3‑hydroxytetrahydrofuran and 3‑chloro‑4‑fluoroaniline fragments [1].

EGFR/HER2 kinase inhibitors Afatinib synthesis Process chemistry

Broad‑Spectrum Cytotoxic Activity of 3,4‑Dihydroquinazolinone Derivatives Bearing a Piperonyl Moiety: Benchmarking the Scaffold Against HepG‑2 and MCF‑7 Cell Lines

A series of twenty 3,4‑dihydroquinazolinone derivatives (including piperonyl‑substituted variants built on the quinazolinone core) were evaluated against HepG‑2 and MCF‑7 cancer cell lines, yielding IC₅₀ ranges of 2.46–36.85 µM and 3.87–88.93 µM, respectively [1]. The most potent compounds (7, 19, 26, 27) exhibited EGFR IC₅₀ values of 146.9–1032.7 nM, with compound 19 approaching the potency of erlotinib (IC₅₀ = 96.6 nM) [1]. When combined with 8 Gy gamma radiation, these compounds sensitized HepG‑2 cells, reducing IC₅₀ to 1.56–4.32 µM. These data establish a quantitative activity baseline for the 3,4‑dihydroquinazolin‑4‑one scaffold, demonstrating that the core structure supports sub‑micromolar EGFR inhibition and radiosensitization. The 6‑amino derivative (target compound) retains this core while adding the 6‑amino handle for further vector elaboration.

Cytotoxicity Radiosensitization EGFR inhibition

High‑Value Application Scenarios for 6-Amino-3,4-dihydroquinazolin-4-one Dihydrochloride Based on Quantitative Differentiation Evidence


Aqueous‑Phase Medicinal Chemistry and High‑Throughput Screening

The dihydrochloride salt form provides aqueous solubility essential for biochemical and cell‑based high‑throughput screening (HTS) campaigns. Unlike the neutral free base, which requires DMSO solubilization and risks solvent‑induced assay artifacts, the dihydrochloride can be directly dissolved in aqueous buffer systems (PBS, HEPES, or cell culture media) at concentrations suitable for dose‑response studies. This property directly supports fragment‑based drug discovery, SPR‑based binding assays, and any workflow where organic co‑solvent must be minimized to preserve protein integrity [1].

Solid‑State and Co‑Crystallization Studies Leveraging 3D Hydrogen‑Bond Architecture

The 6‑amino group enables a three‑dimensional hydrogen‑bonding network, as confirmed by single‑crystal X‑ray diffraction, which is absent in the 6‑nitro analog (restricted to 2D layers). This property makes the compound a superior candidate for co‑crystallization screens with biological targets (e.g., kinases, PARP), where the amino group can serve as a directional hydrogen‑bond anchor. Pharmaceutical solid‑form screening programs seeking stable crystalline salts, co‑crystals, or solvates will benefit from the enhanced lattice energy and higher melting point (303 °C) of the 6‑amino scaffold versus the 6‑nitro comparator (286‑287 °C) [2].

Synthesis of AT₂‑Selective Angiotensin Receptor Antagonists for Cardiovascular Research

The 6‑amino‑3,4‑dihydroquinazolin‑4‑one scaffold is the validated starting point for synthesizing disubstituted 6‑aminoquinazolinone AT₂ antagonists with IC₅₀ < 10 nM and AT₁/AT₂ selectivity ratios exceeding 3000. Procuring this specific intermediate enables direct entry into the patented chemical space of Merck’s AT₂ program (US 5,385,894 and US 5,409,926), supporting preclinical development of restenosis and hypertension therapeutics. Substitution with non‑6‑amino quinazolinones forfeits this SAR‑validated trajectory [3][4][5].

Streamlined Process Chemistry for Afatinib and Related Irreversible EGFR/HER2 Inhibitors

The compound serves as the direct precursor to 6‑amino‑7‑hydroxy‑3,4‑dihydroquinazolin‑4‑one, the key intermediate in afatinib synthesis disclosed in WO2014183560A1. Using the 6‑amino dihydrochloride eliminates the nitro‑reduction step required when starting from 6‑nitro precursors, reducing the synthetic route by one transformation and avoiding transition‑metal contamination. This efficiency gain is critical for process chemistry groups optimizing cost‑of‑goods and purity profiles for generic afatinib manufacturing or derivative library synthesis [6].

Quote Request

Request a Quote for 6-amino-3,4-dihydroquinazolin-4-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.